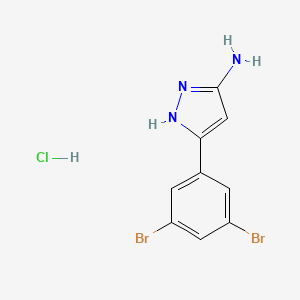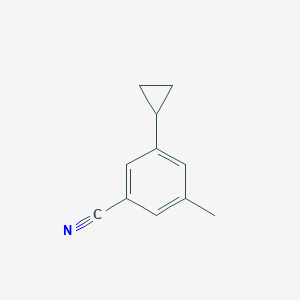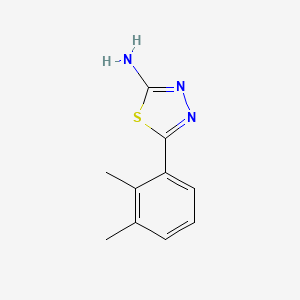
3-Amino-5-(3,5-dibromophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876635 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876635 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. Industrial production methods focus on scalability and cost-effectiveness, often involving large-scale reactors and optimized reaction parameters.
Chemical Reactions Analysis
Types of Reactions: MFCD32876635 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876635 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of MFCD32876635 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
MFCD32876635 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for more complex molecules. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, MFCD32876635 is investigated for its therapeutic potential and its use in drug development. In industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32876635 involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, which are the basis for its applications in different fields. The molecular targets and pathways involved are studied to understand the compound’s effects and to develop new applications.
Conclusion
MFCD32876635 is a versatile compound with significant potential in various fields Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications
Properties
Molecular Formula |
C9H8Br2ClN3 |
|---|---|
Molecular Weight |
353.44 g/mol |
IUPAC Name |
5-(3,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7Br2N3.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI Key |
VYKIAGGWRRWIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)



![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)

![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)

![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)



